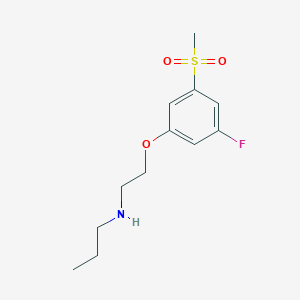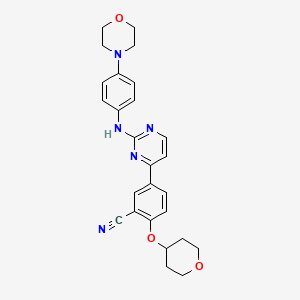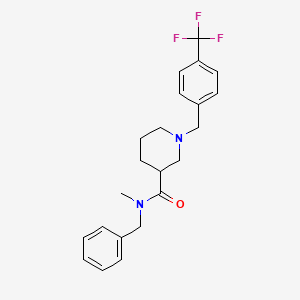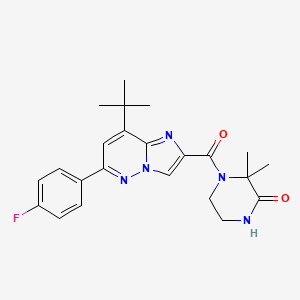
Mesdopetam
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du mesdopetam implique plusieurs étapes, à commencer par la préparation des composés intermédiaires. La voie de synthèse comprend généralement les étapes suivantes :
Formation de l'intermédiaire : L'étape initiale consiste à préparer le composé intermédiaire, qui est ensuite soumis à d'autres réactions.
Réaction de couplage : L'intermédiaire est ensuite couplé à un autre composé pour former le produit souhaité.
Les méthodes de production industrielle du this compound sont conçues pour assurer un rendement et une pureté élevés. Ces méthodes impliquent souvent l'optimisation des conditions réactionnelles, telles que la température, la pression et l'utilisation de catalyseurs, pour améliorer l'efficacité du processus de synthèse .
Analyse Des Réactions Chimiques
Le mesdopetam subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut subir des réactions d'oxydation, où il réagit avec des agents oxydants pour former des produits oxydés.
Réduction : Les réactions de réduction impliquent le gain d'électrons, et le this compound peut être réduit dans des conditions spécifiques.
Substitution : Le this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, ainsi que divers solvants et catalyseurs pour faciliter les réactions. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : En chimie, le this compound est utilisé comme composé modèle pour étudier le comportement des antagonistes des récepteurs de la dopamine et leurs interactions avec d'autres molécules.
Biologie : En recherche biologique, le this compound est utilisé pour étudier le rôle des récepteurs de la dopamine dans divers processus physiologiques et maladies.
Médecine : En médecine, le this compound est en cours de développement en tant qu'agent thérapeutique pour le traitement de la maladie de Parkinson et des troubles connexes. .
Mécanisme d'action
Le this compound exerce ses effets en antagonisant le récepteur de la dopamine D3. Ce récepteur est impliqué dans la régulation du mouvement et du comportement, et sa suractivité est associée à des dyskinésies et à la psychose dans la maladie de Parkinson. En bloquant l'activité du récepteur D3, le this compound contribue à réduire les symptômes des dyskinésies induites par la lévodopa et de la psychose de la maladie de Parkinson .
Les cibles moléculaires et les voies impliquées dans le mécanisme d'action du this compound comprennent le récepteur de la dopamine D3 et ses voies de signalisation associées. En modulant ces voies, le this compound peut restaurer la fonction motrice normale et réduire l'apparition de mouvements involontaires et de symptômes psychotiques .
Applications De Recherche Scientifique
Mesdopetam has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the behavior of dopamine receptor antagonists and their interactions with other molecules.
Biology: In biological research, this compound is used to investigate the role of dopamine receptors in various physiological processes and diseases.
Medicine: In medicine, this compound is being developed as a therapeutic agent for the treatment of Parkinson’s disease and related disorders. .
Mécanisme D'action
Mesdopetam exerts its effects by antagonizing the dopamine D3 receptor. This receptor is involved in the regulation of movement and behavior, and its overactivity is associated with dyskinesias and psychosis in Parkinson’s disease. By blocking the activity of the D3 receptor, this compound helps to reduce the symptoms of levodopa-induced dyskinesias and Parkinson’s disease psychosis .
The molecular targets and pathways involved in the mechanism of action of this compound include the dopamine D3 receptor and its associated signaling pathways. By modulating these pathways, this compound can restore normal motor function and reduce the occurrence of involuntary movements and psychotic symptoms .
Comparaison Avec Des Composés Similaires
Le mesdopetam est unique dans son mécanisme d'action et son potentiel thérapeutique. Il est spécifiquement conçu pour cibler le récepteur de la dopamine D3, ce qui le distingue des autres composés utilisés pour traiter la maladie de Parkinson. Les composés similaires comprennent :
Clozapine : Un antipsychotique utilisé pour traiter la psychose de la maladie de Parkinson, mais avec un mécanisme d'action différent.
Pimavansérine : Un autre antipsychotique utilisé pour la psychose de la maladie de Parkinson, qui agit sur les récepteurs de la sérotonine.
SB277011-A : Un antagoniste expérimental du récepteur de la dopamine D3, similaire au this compound dans son mécanisme d'action
Le ciblage unique du récepteur de la dopamine D3 par le this compound et son potentiel à traiter à la fois les dyskinésies et la psychose en font un candidat prometteur pour le traitement de la maladie de Parkinson et des troubles connexes .
Propriétés
IUPAC Name |
N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3S/c1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16/h7-9,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBPYFBXSLJHCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403894-72-3 | |
| Record name | IRL-790 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403894723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesdopetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethyl)propan-1-amine (2R,3R)-2,3-dihydroxysuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MESDOPETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4QV8GX26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B608893.png)




![4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one](/img/structure/B608907.png)




